molecular formula C13H20N2O B13527384 1-(2-Methyl-4-ethoxyphenyl)piperazine

1-(2-Methyl-4-ethoxyphenyl)piperazine

Cat. No.: B13527384
M. Wt: 220.31 g/mol
InChI Key: DRWAHAXPWKKZEO-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-2-methylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features an ethoxy group and a methyl group attached to a phenyl ring, which is further connected to a piperazine moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-2-methylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .

Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone. This reaction can be tailored to produce various piperazine derivatives, including 1-(4-Ethoxy-2-methylphenyl)piperazine .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-2-methylphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-Ethoxy-2-methylphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylphenyl)piperazine
  • 1-(4-Methylphenyl)piperazine
  • 1-(2-Ethoxyphenyl)piperazine

Uniqueness

1-(4-Ethoxy-2-methylphenyl)piperazine is unique due to the specific arrangement of its ethoxy and methyl groups on the phenyl ring. This structural configuration can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-(4-ethoxy-2-methylphenyl)piperazine

InChI

InChI=1S/C13H20N2O/c1-3-16-12-4-5-13(11(2)10-12)15-8-6-14-7-9-15/h4-5,10,14H,3,6-9H2,1-2H3

InChI Key

DRWAHAXPWKKZEO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N2CCNCC2)C

Origin of Product

United States

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